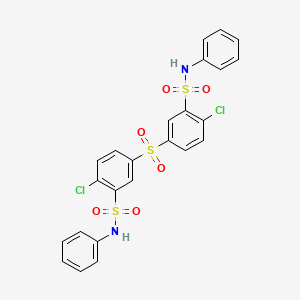
N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide, commonly known as DPA, is a chemical compound used in scientific research for its wide range of biological activities. DPA is a small molecule that has been found to possess antifungal, antibacterial, antitumor, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, DPA has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis. DPA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DPA has been found to have several biochemical and physiological effects. It has been shown to disrupt fungal cell wall synthesis, leading to cell death. DPA has also been found to induce apoptosis in cancer cells, leading to cell death. Furthermore, DPA has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPA in lab experiments is its wide range of biological activities. DPA can be used to study antifungal, antibacterial, antitumor, and anti-inflammatory properties. Another advantage of using DPA is its small size, which allows it to easily penetrate cell membranes. However, one limitation of using DPA is its potential toxicity. DPA has been found to be toxic to some cell types at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide. One direction is the development of DPA analogs with improved biological activities and reduced toxicity. Another direction is the study of the mechanism of action of DPA in greater detail. Furthermore, the potential use of DPA as a therapeutic agent for fungal infections, bacterial infections, cancer, and inflammation could be explored. Finally, the use of DPA in combination with other drugs could also be investigated to enhance its biological activities.
Métodos De Síntesis
The synthesis of N-(5-nitro-2-pyridinyl)-2,2-diphenylacetamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of a yellow crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its biological activities. It has been found to possess antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. DPA has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, DPA has been found to possess antitumor properties, inhibiting the growth of several cancer cell lines. Furthermore, DPA has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(21-17-12-11-16(13-20-17)22(24)25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHDADQHLVOJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386625 |
Source


|
| Record name | N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
CAS RN |
5769-12-0 |
Source


|
| Record name | N-(5-nitropyridin-2-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine](/img/structure/B4987230.png)


![3-allyl-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987246.png)
![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)